4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a carboxamide group at the 3rd position, which is further substituted with a 1-methyl-1H-pyrazol-5-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazones with α-bromo ketones under basic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- 4-chlorophenyl, 2-chlorophenyl, 4-bromophenyl derivatives
Uniqueness
4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrN5O |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H12BrN5O/c1-15-6-8(11)9(14-15)10(17)12-5-7-3-4-13-16(7)2/h3-4,6H,5H2,1-2H3,(H,12,17) |
InChI Key |
VEYULAYTIGSISD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=NN2C)Br |
Origin of Product |
United States |
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